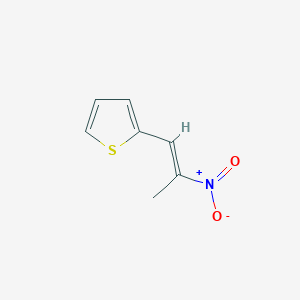

2-(2-Nitroprop-1-enyl)thiophene

Description

Contextualization of 2-(2-Nitroprop-1-enyl)thiophene within the Broader Scope of Nitroalkene Chemistry

Nitroalkenes are highly valuable and versatile intermediates in organic synthesis. rsc.orgscispace.com The electron-withdrawing nature of the nitro group makes the double bond susceptible to a variety of nucleophilic addition reactions, and the nitro group itself can be transformed into a wide array of other functional groups. scispace.com This reactivity has established nitro compounds as crucial building blocks in the synthesis of complex molecules. pageplace.de

This compound is a specific example of a nitroalkene where the double bond is conjugated to a thiophene (B33073) ring. This conjugation influences the electronic properties and reactivity of the molecule. The synthesis of similar nitroalkenes, such as 1-phenyl-2-nitropropene, is often achieved through a Henry condensation (or nitroaldol reaction) between an aldehyde and a nitroalkane. wikipedia.org In the case of this compound, this would involve the reaction of thiophene-2-carbaldehyde (B41791) with nitroethane. iucr.org

A reported synthesis of (E)-2-(2-Nitroprop-1-enyl)thiophene involves the reaction of thiophene-2-carbaldehyde with nitroethane in acetic acid, using butylamine (B146782) as a catalyst. The reaction mixture is sonicated at 60 °C. iucr.org

Table 1: Physicochemical Properties of (E)-2-(2-Nitroprop-1-enyl)thiophene

| Property | Value |

| Molecular Formula | C7H7NO2S |

| Molecular Weight | 169.20 g/mol |

| Appearance | Solid |

| CAS Number | 6937-35-5 |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Significance of Thiophene Derivatives in Modern Organic Synthesis

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science. espublisher.comnih.gov Thiophene-containing compounds have been investigated for a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.govnih.gov The structural rigidity and electronic characteristics of the thiophene ring allow it to act as a bioisostere for the benzene (B151609) ring in many drug molecules. nih.gov Furthermore, the thiophene ring can be readily functionalized, providing access to a diverse array of derivatives. researchgate.net

Research Landscape and Potential of the Nitropropenyl Thiophene Scaffold

The combination of a thiophene ring and a nitropropenyl group in one molecule creates a scaffold with significant potential for further synthetic elaboration. The nitroalkene moiety can participate in various reactions, including Michael additions, cycloadditions, and reductions, to introduce new functional groups and build molecular complexity. sci-hub.se The thiophene ring itself can undergo electrophilic substitution and metal-catalyzed cross-coupling reactions.

Research into related structures, such as tetrahydrobenzo[b]thiophene derivatives, has shown promise in the development of new therapeutic agents. nih.gov The nitropropenyl thiophene scaffold, therefore, represents a promising area for the exploration of new chemical space and the synthesis of novel compounds with potential applications in various fields of chemistry.

The crystal structure of (E)-2-(2-Nitroprop-1-enyl)thiophene has been determined by single-crystal X-ray diffraction. The molecule adopts an E configuration about the C=C double bond, with a C2—C3—C4—C5 torsion angle of 177.71 (3)°. The thiophene ring is planar. iucr.org

Table 2: Crystal Data and Structure Refinement for (E)-2-(2-Nitroprop-1-enyl)thiophene

| Parameter | Value |

| Temperature | 296 K |

| R factor | 0.049 |

| wR factor | 0.170 |

| Data-to-parameter ratio | 13.4 |

Data from the International Union of Crystallography. iucr.org

Structure

3D Structure

Properties

IUPAC Name |

2-[(E)-2-nitroprop-1-enyl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPLFCAOIJOKGX-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CS1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CS1)/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6937-35-5 | |

| Record name | NSC42524 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for 2 2 Nitroprop 1 Enyl Thiophene

Established Reaction Pathways

The principal routes for synthesizing 2-(2-nitroprop-1-enyl)thiophene rely on condensation reactions that are fundamental in organic synthesis for C-C bond formation. These pathways are valued for their reliability and the ability to construct the target molecule from readily available precursors.

Knoevenagel Condensation and Henry Reaction Variants

The synthesis is a classic example of a reaction that shares characteristics of both the Knoevenagel condensation and the Henry (or nitroaldol) reaction. wikipedia.orgwikipedia.org The process involves the nucleophilic addition of a nitroalkane to a carbonyl group, followed by a dehydration step to yield the α,β-unsaturated nitro compound. wikipedia.org The reaction begins with a base-catalyzed deprotonation of the nitroalkane to form a nucleophilic anion, which then attacks the carbonyl carbon of the aldehyde. wikipedia.org The resulting intermediate alcohol is subsequently eliminated as water, often facilitated by the reaction conditions, to produce the final nitroalkene. wikipedia.org

The most direct synthesis of this compound involves the condensation of thiophene-2-carbaldehyde (B41791) with nitroethane. nih.gov In this reaction, the α-carbon of nitroethane serves as the active methylene component, while thiophene-2-carbaldehyde provides the electrophilic carbonyl group. The reaction results in the formation of the (E)-isomer as the major product, which is the more thermodynamically stable configuration. nih.gov The structure of the final product, (E)-2-(2-nitroprop-1-enyl)thiophene, features a planar thiophene (B33073) ring and an E configuration about the newly formed C=C double bond. nih.gov

The choice of catalyst is crucial for the efficiency of the condensation reaction, influencing reaction rates, yields, and in some cases, stereoselectivity. Both homogeneous and heterogeneous catalytic systems have been explored for this class of reactions.

Simple primary amines are effective homogeneous catalysts for this transformation. Butylamine (B146782), for instance, is used to facilitate the reaction between thiophene-2-carbaldehyde and nitroethane. nih.gov Amines function as base catalysts by deprotonating the nitroalkane, thereby generating the necessary nucleophile for the reaction to proceed. wikipedia.org

Amino acids, such as Beta-alanine, can also serve as efficient organocatalysts for Knoevenagel-type condensations. Their bifunctional nature, possessing both a basic amino group and an acidic carboxyl group, allows them to activate both the nucleophile and the electrophile, often leading to high efficiency under mild conditions.

Table 1: Influence of Amine-Based Catalysts on Reaction Efficiency| Catalyst Type | Example | Role in Reaction | Typical Conditions |

|---|---|---|---|

| Primary Amine | n-Butylamine | Acts as a base to deprotonate nitroethane, forming a resonance-stabilized anion which then acts as a nucleophile. wikipedia.orgnih.gov | Used in stoichiometric or catalytic amounts, often with an acid co-catalyst or solvent like acetic acid. nih.gov |

| Amino Acid | Beta-alanine | Acts as a bifunctional catalyst. The amine group functions as a base, while the carboxylic acid group can activate the carbonyl of the aldehyde. | Typically used in catalytic amounts in various solvents, often under mild heating. |

| Ammonium Salt | Ammonium Acetate (B1210297) | Serves as a source of ammonia and acetic acid in situ, facilitating both the base-catalyzed condensation and subsequent dehydration. | Often used under reflux conditions in a solvent that allows for azeotropic removal of water. |

To improve catalyst recovery and simplify product purification, heterogeneous catalysts are an attractive alternative to homogeneous systems. scirp.org For Henry and Knoevenagel reactions, solid base catalysts have been successfully employed. Examples include layered double hydroxides (LDHs), which have shown high activity in promoting these condensations. scirp.org Other solid-supported catalysts, such as selenium-promoted zirconia (SeO2/ZrO2), have been developed for Knoevenagel condensations, demonstrating high yields at room temperature. jocpr.com More recently, sustainable and renewable materials like chitosan, derived from crustacean waste, have been utilized as effective heterogeneous organocatalysts for these reactions under solvent-free conditions. rsc.org These approaches offer significant environmental and practical advantages by allowing for easy separation and recycling of the catalyst. jocpr.comrsc.org

Reaction parameters such as temperature, solvent, and the use of external energy sources like ultrasound play a significant role in optimizing the synthesis of this compound.

One reported synthesis specifies a reaction temperature of 60 °C, which provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions or decomposition. nih.gov

The choice of solvent has a pronounced effect on reaction kinetics and product selectivity. researchgate.net Thiophene-2-carbaldehyde is soluble in a range of polar and organic solvents. solubilityofthings.com In the synthesis of this compound, acetic acid has been used as the solvent, which can also act as a co-catalyst by protonating the intermediate alkoxide to facilitate dehydration. nih.gov Studies on similar Knoevenagel condensations show that aprotic polar solvents generally lead to high conversion rates and selectivity, while protic solvents can slow the reaction down. researchgate.net

Sonication, the application of ultrasound energy, has been shown to significantly enhance the rate of this reaction. nih.gov Ultrasound promotes chemical reactions through acoustic cavitation, the formation and collapse of microscopic bubbles, which generates localized high temperatures and pressures. researchgate.net This technique can lead to shorter reaction times, higher yields, and better catalyst dispersion, aligning with the principles of green chemistry. nih.govnih.gov

Table 2: Effect of Reaction Parameters on Synthesis| Parameter | Condition/Type | Effect on Reaction | Example/Rationale |

|---|---|---|---|

| Temperature | Elevated (e.g., 60 °C) | Increases reaction rate by providing sufficient activation energy for the condensation and dehydration steps. nih.gov | Used in the butylamine-catalyzed synthesis to achieve full conversion of the aldehyde. nih.gov |

| Room Temperature | Favored in highly active heterogeneous catalytic systems to improve energy efficiency and minimize side products. jocpr.com | Effective with catalysts like SeO2/ZrO2 for similar condensations. jocpr.com | |

| Solvent | Aprotic Polar (e.g., DMF, Acetonitrile) | Generally provides high conversion rates and excellent product selectivity in a short time frame for Knoevenagel reactions. researchgate.net | These solvents effectively solvate ions and polar intermediates without interfering with the base catalyst. |

| Protic Polar (e.g., Acetic Acid, Ethanol) | Can participate in the reaction (e.g., acetic acid as a co-catalyst) but may slow down the initial deprotonation step compared to aprotic solvents. nih.govresearchgate.net | Acetic acid is used in a specific synthesis of the target compound. nih.gov | |

| Solvent-Free | Environmentally friendly approach that can increase reaction rates and yields, often used with heterogeneous catalysts or mechanochemistry. jocpr.comrsc.org | Reduces waste and can simplify product workup. | |

| Energy Source | Sonication (Ultrasound) | Accelerates the reaction significantly by enhancing mass transfer and creating localized high-energy zones via acoustic cavitation. nih.govnih.gov | Used to drive the reaction of thiophene-2-carbaldehyde and nitroethane to completion. nih.gov |

Catalytic Systems and Their Influence on Reaction Efficiency

Emerging Synthetic Strategies for Related Nitroalkenes

While classical methods like the Henry-Knoevenagel condensation of thiophene-2-carbaldehyde and nitroethane are established for synthesizing nitroalkenes, newer strategies offer alternative pathways to these valuable intermediates. nih.govresearchgate.netwikipedia.org

A modern, metal-free alternative to traditional nitroalkene synthesis is the decarboxylative nitration of α,β-unsaturated carboxylic acids. rsc.org This method utilizes reagents such as t-butylnitrite (t-BuONO) and TEMPO to convert α,β-unsaturated carboxylic acids bearing β-aromatic or β-heteroaromatic substituents into (E)-nitroolefins exclusively under mild conditions. rsc.org The proposed mechanism for this transformation involves a radical-based pathway. rsc.orgresearchgate.net This approach is significant as it avoids the use of metal catalysts and often proceeds with high stereoselectivity for the E-isomer.

Table 1: Overview of Decarboxylative Nitration

| Feature | Description | Source |

|---|---|---|

| Reaction Type | Decarboxylative Nitration | rsc.org |

| Substrates | α,β-Unsaturated Carboxylic Acids | rsc.org |

| Key Reagents | t-Butylnitrite (t-BuONO), TEMPO | rsc.org |

| Key Feature | Metal-free protocol | rsc.org |

| Stereoselectivity | Exclusively (E)-nitroolefins | rsc.org |

| Mechanism | Proposed radical-based pathway | rsc.orgresearchgate.net |

Halogenation of the thiophene ring provides a versatile entry point for further functionalization. Thiophene undergoes halogenation very readily, often much faster than benzene (B151609). iust.ac.ir Controlled conditions can be used to produce 2-chloro- or 2-bromothiophene cleanly. iust.ac.irresearchgate.net

Once halogenated, the halo-thiophene can serve as a precursor in various cross-coupling reactions. Although direct conversion to this compound via this route is not extensively detailed in the provided sources, it represents a plausible synthetic strategy. This pathway would involve the initial halogenation of thiophene, followed by a subsequent reaction, likely a palladium-catalyzed coupling or similar transformation, to introduce the 2-nitroprop-1-enyl group. The development of such multi-step syntheses, including polymerization via "halogen dance" mechanisms, highlights the utility of halogenated thiophenes as key intermediates. rsc.org

Stereochemical Control in Synthesis

The stereochemistry of the carbon-carbon double bond in this compound is a critical aspect of its synthesis, defining its geometric isomers.

E/Z Isomerism and Stereoselective Synthesis

The synthesis of this compound via the condensation of thiophene-2-carbaldehyde and nitroethane in the presence of a base like butylamine stereoselectively yields the E isomer. nih.govresearchgate.net Crystal structure analysis of the product confirms that the compound adopts an E conformation about the C=C double bond, with a C=C—C—C torsion angle of approximately -177.7°. nih.govresearchgate.net In related α,β-unsaturated ketone systems, the E isomer is generally the thermodynamically more stable form due to reduced steric hindrance, and it is the isomer that typically crystallizes from a solution containing an E/Z mixture. uomphysics.net

Table 2: Stereoselective Synthesis of (E)-2-(2-Nitroprop-1-enyl)thiophene

| Parameter | Details | Source |

|---|---|---|

| Reactants | Thiophene-2-carbaldehyde, Nitroethane | nih.govresearchgate.net |

| Catalyst | Butylamine | nih.govresearchgate.net |

| Solvent | Acetic Acid (AcOH) | nih.govresearchgate.net |

| Product | (E)-2-(2-Nitroprop-1-enyl)thiophene | nih.govresearchgate.net |

| Configuration | Adopts an E conformation about the C=C bond | nih.govresearchgate.net |

| Torsion Angle (C=C—C—C) | -177.7 (3)° | nih.govresearchgate.net |

Diastereoselective Control in Functionalization Reactions

While the synthesis of the achiral this compound focuses on E/Z isomerism, subsequent reactions on this or related structures can introduce new stereocenters, raising the challenge of diastereoselective control. For instance, in related synthetic methodologies, the decarboxylative allylation of allyl nitroacetates can be used to generate tertiary nitroalkanes. nih.gov When these substrates are synthesized through tandem Knoevenagel/Diels-Alder sequences, they can possess existing stereochemistry. The subsequent palladium-catalyzed decarboxylative allylation often proceeds with high diastereoselectivity. nih.gov This diastereoselectivity suggests that the allylation process occurs with simple steric control, providing a pathway to complex homoallylic amine derivatives with defined stereochemistry. nih.gov This principle of achieving diastereoselective outcomes is crucial in the broader context of functionalizing nitro-containing compounds.

Reactivity and Mechanistic Studies of 2 2 Nitroprop 1 Enyl Thiophene

Reduction Chemistry of the Nitroalkene Functionality

The nitroalkene group in 2-(2-nitroprop-1-enyl)thiophene is susceptible to various reduction methods, enabling its conversion into other valuable functional groups, such as amines and carbonyls.

Selective Reduction of the Nitro Group to Amines

The transformation of the nitro group into a primary amine is a key reaction, yielding 2-(thiophen-2-yl)propan-2-amine. This conversion can be achieved through several reductive pathways, including the use of boron-based reagents and catalytic hydrogenation techniques.

Boron-containing reagents are effective for the reduction of nitroalkenes. For instance, a process for reducing the related compound 2-(2-nitrovinyl)thiophene (B151962) to 2-(2-thienyl)ethylamine utilizes a molar excess of diborane (B8814927) in an inert organic solvent like tetrahydrofuran (B95107) (THF). google.com The reaction is typically maintained at a cool temperature of 8°C to 15°C for a duration of 1 to 40 hours. google.com This method is integral to the synthesis of the pharmaceutical agent ticlopidine. google.com

Sodium borohydride (B1222165) (NaBH₄), a milder and more manageable reducing agent than lithium aluminum hydride, is also employed for this transformation, often in conjunction with a catalyst. beilstein-journals.orgbeilstein-journals.org The NaBH₄/Copper(II) chloride (CuCl₂) system has proven effective for the one-pot reduction of substituted β-nitrostyrenes to their corresponding phenethylamines. beilstein-journals.orgnih.gov This procedure is rapid, often completed in 10 to 30 minutes under mild conditions, and avoids the need for an inert atmosphere. beilstein-journals.orgnih.gov While sodium borohydride alone does not typically reduce nitro groups, the presence of the copper salt facilitates this conversion. beilstein-journals.orgbeilstein-journals.org

Table 1: Reduction of β-Nitrostyrene Analogs using NaBH₄/CuCl₂

| Entry | Substrate | Product | Time (min) | Yield (%) | Citation |

|---|---|---|---|---|---|

| 1 | (E)-(2-nitroprop-1-en-1-yl)benzene | 1-phenylpropan-2-amine | 15 | 83 | researchgate.net |

| 2 | 1-methoxy-4-((E)-2-nitrovinyl)benzene | 2-(4-methoxyphenyl)ethan-1-amine | 10 | 82 | researchgate.net |

| 3 | 1,4-dimethoxy-2-((E)-2-nitroprop-1-en-1-yl)benzene | 1-(2,5-dimethoxyphenyl)propan-2-amine | 30 | 62 | researchgate.net |

This table presents data for analogous β-nitrostyrene compounds to illustrate the utility of the NaBH₄/CuCl₂ system.

Catalytic hydrogenation is a conventional and widely used method for the reduction of nitroalkenes. For related compounds like 1-phenyl-2-nitropropene, catalytic hydrogenation over catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common route to produce the corresponding amine. wikipedia.orggoogle.com The process typically involves reacting the nitroalkene with hydrogen gas under pressure in a suitable solvent like methanol (B129727) or ethanol (B145695). google.com Pre-treating the catalyst slurry with mild heat can improve yields. google.com

Transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. This method utilizes a hydrogen donor, such as formic acid or isopropanol, in the presence of a catalyst. rsc.org Iridium complexes have been identified as effective catalysts for the pH-dependent reduction of nitroalkenes via transfer hydrogenation. mdpi.com This approach is noted for its green chemistry credentials, using formic acid as the reducing agent. mdpi.com

Table 2: Catalytic Hydrogenation of 1-Phenyl-2-nitropropene

| Catalyst | Pressure (p.s.i.g.) | Temperature (°C) | Solvent | Yield (%) | Citation |

|---|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | 60-500 | 25-100 | Methanol or Ethanol | ~64 | google.com |

This table shows conditions for the analogous compound 1-phenyl-2-nitropropene.

Conversion to Carbonyl Compounds (e.g., Ketones)

Under specific conditions, the nitroalkene functionality can be converted into a ketone. This transformation provides a synthetic route to 1-(thiophen-2-yl)propan-2-one. One method involves a two-step process where the nitroalkene is first reduced to the corresponding nitroalkane using sodium borohydride, followed by hydrolysis of the nitro group with hydrogen peroxide and a base like potassium carbonate to yield the ketone. wikipedia.org

More direct methods using transition metal catalysis have also been developed. A highly chemoselective conversion of α,β-disubstituted nitroalkenes to ketones is achievable using an acid-compatible iridium catalyst. mdpi.com This reaction proceeds in good yields and is notable for a proposed mechanism involving the reduction of the nitroalkene to a nitrosoalkene and an N-alkenyl hydroxylamine (B1172632) intermediate. mdpi.com The pH of the reaction medium plays a critical role in controlling the chemoselectivity of this transformation. mdpi.com

Nucleophilic Addition Reactions

The electron-withdrawing nature of the nitro group makes the β-carbon of the nitroalkene susceptible to attack by nucleophiles. This reactivity is exploited in Michael addition reactions.

Michael Additions with Diverse Nucleophiles

This compound can undergo Michael-type 1,4-addition with a wide array of soft nucleophiles. lew.roresearchgate.net This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Thiol-based nucleophiles readily add to nitroalkenes in what is known as a sulfa-Michael addition. lew.roresearchgate.net For example, the addition of 4-chlorothiophenol (B41493) to thiophene-containing chalcone (B49325) analogues proceeds smoothly in the presence of a base like triethylamine. lew.ro The use of chiral catalysts can facilitate enantioselective sulfa-Michael additions, providing access to optically active chiral sulfur compounds. researchgate.net

Other nucleophiles, such as phosphites, can also participate in these additions. The enantioselective Michael addition of diphenyl phosphite (B83602) to nitroalkenes, catalyzed by a bifunctional thiourea (B124793), yields enantiomerically enriched β-nitrophosphonates. rsc.org These products serve as precursors for biologically relevant β-aminophosphonic acids. rsc.org The reaction mechanism is believed to involve the activation of the nitroalkene by the thiourea catalyst. rsc.org

Table 3: Examples of Michael Additions to Nitroalkenes and Related Systems

| Nucleophile | Substrate Type | Catalyst/Conditions | Product Type | Citation |

|---|---|---|---|---|

| 4-Chlorothiophenol | Thiophene-containing chalcone | Triethylamine, ethanol, reflux | 3-Mercaptopropan-1-one derivative | lew.ro |

| Diphenyl phosphite | Nitroalkene | Bifunctional thiourea | β-Nitrophosphonate | rsc.org |

| Aromatic thiols | β-Substituted nitroalkene | Chiral multi-functional catalyst | 2-Nitro-1-arylethyl sulfide | researchgate.net |

Cycloaddition Reactions

The [3+2]-cycloaddition reaction of this compound with isatin-derived azomethine ylides in the presence of a silver acetate (B1210297) catalyst has been shown to produce functionalized spiro-pyrrolidinyl-oxindoles. This reaction proceeds with high diastereoselectivity, favoring the exo-isomer. The reaction conditions typically involve the use of a catalytic amount of silver acetate and a ligand in a suitable solvent, leading to the formation of the desired spiro compounds in good yields.

The proposed mechanism for this transformation involves the initial reaction of the isatin (B1672199) derivative with an amino acid to form an intermediate that, upon decarboxylation, generates an azomethine ylide. This ylide then undergoes a [3+2]-cycloaddition with the electron-deficient alkene, this compound, to afford the spiro-pyrrolidinyl-oxindole product. The thiophene (B33073) moiety in the final product provides a site for further synthetic modifications.

The regioselectivity and stereoselectivity of cycloaddition reactions involving nitroalkenes like this compound are influenced by electronic and steric factors. In the context of [3+2] cycloadditions, the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile is a key determinant of the regiochemistry. researchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to rationalize the observed selectivities in related systems. researchgate.netnih.gov

For instance, in the reaction of nitrones with nitroalkenes, the regioselectivity is often governed by the attack of the most nucleophilic oxygen atom of the nitrone onto the most electrophilic β-carbon atom of the nitroalkene moiety. researchgate.net This generally leads to the formation of 4-nitro-substituted isoxazolidines. researchgate.net The stereoselectivity, on the other hand, is controlled by the approach of the reactants, leading to either endo or exo products. The relative stability of the transition states for these pathways determines the final stereochemical outcome. nih.gov In many cases, these cycloadditions proceed via asynchronous transition states. researchgate.net

Reactions with Other Nucleophilic Species

The electron-deficient nature of the double bond in this compound makes it susceptible to attack by various nucleophiles. mdpi.com These reactions typically proceed via a Michael-type addition. The nitro group strongly activates the alkene for nucleophilic attack. mdpi.com The reactivity of the thiophene ring towards nucleophilic substitution is generally higher than that of corresponding benzene (B151609) compounds. uoanbar.edu.iq

The reaction of aromatic nitro compounds with nucleophiles is a fundamental process in organic synthesis. mdpi.com The presence of the electron-withdrawing nitro group facilitates the addition of nucleophiles to the aromatic ring, leading to the formation of σ-adducts. mdpi.com In the case of this compound, nucleophilic attack can occur at the β-carbon of the nitroalkene moiety.

Electrophilic Transformations

While the thiophene ring is generally susceptible to electrophilic substitution, the presence of the deactivating nitroalkenyl group in this compound would be expected to decrease the ring's reactivity towards electrophiles. Electrophilic substitution on the thiophene ring typically occurs at the C2 or C5 position. However, with the C2 position occupied, any electrophilic attack would likely be directed to the C5 position, although the deactivating effect of the substituent would make such reactions challenging.

Intramolecular Cyclization Pathways

Reductive cyclization of nitro compounds is a powerful method for the synthesis of various nitrogen-containing heterocycles. organicreactions.org For instance, the reductive cyclization of 2-nitrobiphenyls is a well-established method for synthesizing carbazoles, often referred to as the Cadogan reaction. organicreactions.orgscite.ai This type of reaction typically involves the use of a reducing agent, such as a trialkyl phosphite or triphenylphosphine, which deoxygenates the nitro group to a reactive nitrene intermediate that then undergoes intramolecular cyclization. scite.ai

In a similar vein, the reductive cyclization of this compound can be envisioned as a route to thieno[2,3-b]pyrrole derivatives. This transformation would involve the reduction of the nitro group and subsequent intramolecular cyclization onto the thiophene ring. The specific conditions for such a reaction would need to be optimized, but it represents a plausible synthetic strategy for accessing this class of fused heterocyclic compounds. researchgate.net

Reductive Cyclization for Heterocyclic Ring Formation

Other Functional Group Interconversions

The transformation of thiophene derivatives into oxygen-containing compounds is a key functional group interconversion. For instance, the oxidation of certain thiophene-containing compounds can lead to the formation of hydroxylated metabolites. scispace.com In specific cases, such as with tienilic acid, oxidation by cytochrome P450 2C9 occurs at the C-5 position of the thiophene ring, yielding 5-OH-tienilic acid, which exists in equilibrium with its thiolactone tautomer. scispace.com Theoretical calculations suggest that the formation of this hydroxylated product proceeds through an arene oxide intermediate and a subsequent NIH shift rearrangement, rather than a 1,5-oxygen migration from a thiophene-S-oxide intermediate. scispace.com

The synthesis of new thiomonoterpene carboxylic acids has been achieved through the reaction of monoterpene thiols with bromoacetic acid and ethyl 2-bromo-2,2-difluoroacetate. researchgate.net

Denitration, the removal of a nitro group, is a significant transformation. In the context of β,β-disubstituted nitroalkenes, a metal-free protocol using sodium arylsulfinates can lead to the formation of allylic sulfones. nsf.govnih.govorganic-chemistry.org This process is believed to involve a Lewis base-promoted equilibrium between the nitroalkene and an allylic nitro compound, which is more reactive towards sulfonyl radical addition. nsf.govnih.gov

A metal-free, open-flask method has been developed for the direct sulfonation of β,β-disubstituted nitroalkenes to form allylic sulfones. nsf.govnih.govorganic-chemistry.org This reaction involves the direct condensation of the nitroalkene with sodium arylsulfinates. nsf.govnih.gov The key to this process is the establishment of an equilibrium between the nitroalkene and its more reactive allylic nitro isomer, facilitated by a Lewis base. nsf.govnih.gov This method allows for the efficient synthesis of allylic sulfones with a broad range of substrates under mild conditions. nsf.govnih.gov

| Reactants | Reagents | Conditions | Product | Yield | Ref |

| β,β-disubstituted nitroalkenes, sodium arylsulfinates | Lewis base | Mild | Allylic sulfones | Excellent | nsf.govnih.gov |

This table outlines the general conditions for the metal-free direct nitroalkene sulfonation.

The oxidation of thiophene and its derivatives can proceed through various pathways, leading to different products such as thiophene-S-oxides and thiophene-S,S-dioxides. researchgate.net The electron-rich nature of the thiophene ring makes it susceptible to oxidation. scispace.com For example, under highly acidic conditions, peracid oxygenation of thiophene can occur at the 2-position to form thiophene-2-one, likely through a thiophene epoxide intermediate. scispace.com

The oxidation of cyclopent-2-en-1-yl thiophene derivatives has been studied using meta-chloroperoxybenzoic acid (mCPBA). researchgate.netudes.edu.co These reactions can lead to the formation of epoxides. researchgate.net The stability and reactivity of thiophene derivatives during oxidation are influenced by the substituents on the thiophene ring. nih.gov Thiophene 1-oxides are generally more reactive and thermally less stable than the corresponding 1,1-dioxides, making them effective dienes in Diels-Alder reactions. researchgate.net

Structural Characterization and Spectroscopic Analysis of 2 2 Nitroprop 1 Enyl Thiophene and Its Derivatives

X-ray Crystallography

X-ray crystallography provides definitive proof of the molecular structure of crystalline solids, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Crystallographic Data Collection and Refinement Procedures

For (E)-2-(2-nitroprop-1-enyl)thiophene, single crystals suitable for X-ray analysis were obtained by the slow evaporation of a cyclohexane-EtOAc solution. iucr.org The crystallographic data was collected at a temperature of 296 K. iucr.org The refinement of the crystal structure resulted in an R-factor of 0.049 and a wR-factor of 0.170, with a data-to-parameter ratio of 13.4. iucr.org

For (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene, single crystals were obtained from a slow evaporation of an ethanol (B145695) solution. nih.gov The crystal data for this monoclinic structure are a = 6.8274 (9) Å, b = 15.5666 (12) Å, c = 9.9045 (10) Å, and β = 113.202 (3)°. nih.govresearchgate.net The refinement process yielded an R-factor of 0.059 and a wR-factor of 0.135. nih.gov

Crystallographic Data for (E)-2-(2-Nitroprop-1-enyl)thiophene and a Derivative

| Parameter | (E)-2-(2-Nitroprop-1-enyl)thiophene iucr.org | (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene nih.govresearchgate.net |

| Chemical Formula | C₇H₇NO₂S | C₉H₈N₂O₄ |

| Molecular Weight | 169.20 | 208.17 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n |

| a (Å) | Not specified | 6.8274 (9) |

| b (Å) | Not specified | 15.5666 (12) |

| c (Å) | Not specified | 9.9045 (10) |

| β (°) | Not specified | 113.202 (3) |

| V (ų) | Not specified | 967.51 (18) |

| Z | Not specified | 4 |

| Temperature (K) | 296 | 296 |

| R-factor | 0.049 | 0.059 |

| wR-factor | 0.170 | 0.135 |

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for confirming the structure of these compounds in solution and providing further insights into their electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)

¹H and ¹³C NMR spectroscopy are powerful tools for the characterization of 2-(2-nitroprop-1-enyl)thiophene and its derivatives. While specific NMR data for the parent compound is not detailed in the provided search results, data for related thiophene (B33073) derivatives offers a reference for expected chemical shifts. For instance, the ¹H NMR spectrum of 2-(hept-1-yn-1-yl)thiophene (B13868704) and the ¹³C NMR spectrum of the same compound have been reported, providing a basis for comparison. rsc.org

The analysis of ¹H NMR spectra allows for the determination of the number of different types of protons and their neighboring environments, while ¹³C NMR provides information on the carbon skeleton of the molecule. For example, in a related derivative, the chemical shifts and coupling constants in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, provide a complete picture of the molecule's structure in solution. rsc.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups and elucidating the structural features of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The analysis of the IR spectrum of this compound and its derivatives provides valuable information about the various vibrational modes within the molecule, particularly those associated with the thiophene ring and the nitro group.

The vibrational modes of the thiophene ring are influenced by its substitution. In general, five-membered heteroaromatic rings like thiophene exhibit characteristic ring stretching bands. globalresearchonline.net For substituted thiophenes, C-C stretching vibrations are typically observed in the 1532-1347 cm⁻¹ range. iosrjournals.org In a related compound, 2-carbaldehyde oxime-5-nitrothiophene, C=C asymmetric stretching vibrations were identified at 1566 and 1542 cm⁻¹, with the C-C symmetric stretch at 1480 cm⁻¹. globalresearchonline.net The C-H stretching vibrations of the thiophene ring are expected in the region of 3100–3000 cm⁻¹. globalresearchonline.netprimescholars.com Furthermore, the C-S stretching mode within the thiophene ring is typically found at lower wavenumbers, between 852 and 637 cm⁻¹. iosrjournals.org

The nitro group (-NO₂) vibrations are highly characteristic. The asymmetric and symmetric stretching modes of the nitro group are prominent features in the IR spectrum. For instance, in a nitro-substituted thiophene derivative, these bands were observed at 1566, 1542, and 1354 cm⁻¹. globalresearchonline.net The in-plane deformation, or scissoring mode, of the NO₂ group is assigned a band around 824 cm⁻¹. globalresearchonline.net Other deformation vibrations, such as wagging and rocking, contribute to modes in the lower frequency zone, with observed bands at 759 cm⁻¹ (wagging) and 505 cm⁻¹ (rocking). globalresearchonline.net

A summary of key IR vibrational frequencies for functional groups related to this compound is presented below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| Aromatic C-H Stretch (Thiophene) | 3100 - 3000 | globalresearchonline.netprimescholars.com |

| Nitro Group Asymmetric Stretch | ~1566, 1542 | globalresearchonline.net |

| Thiophene Ring C=C Stretch | 1532 - 1430 | globalresearchonline.netiosrjournals.org |

| Nitro Group Symmetric Stretch | ~1354 | globalresearchonline.net |

| Nitro Group Scissoring | ~824 | globalresearchonline.net |

| Thiophene C-S Stretch | 852 - 637 | iosrjournals.org |

| Nitro Group Wagging | ~759 | globalresearchonline.net |

| Nitro Group Rocking | ~505 | globalresearchonline.net |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of a compound and to deduce its structure by analyzing the mass-to-charge ratio (m/z) of its molecular and fragment ions. For this compound (C₇H₇NO₂S), the molecular weight is 169.20 g/mol . biosynth.comsigmaaldrich.com The mass spectrum would therefore show a molecular ion peak (M⁺) at m/z 169.

The fragmentation pattern of nitro compounds in mass spectrometry is well-characterized and provides diagnostic peaks. A common fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group (NO₂) or parts of it. youtube.com Two key fragmentation peaks are often observed: one corresponding to the loss of a nitrosonium ion (NO), resulting in an [M-30]⁺ fragment, and another from the loss of a nitronium ion (NO₂), leading to an [M-46]⁺ fragment. youtube.com

In the case of this compound, the following fragmentation pathways are expected:

Molecular Ion (M⁺): The parent peak would appear at m/z = 169.

Loss of NO₂: A significant fragment would be expected at m/z = 123 (169 - 46), corresponding to the [C₇H₇S]⁺ cation. youtube.com

Loss of NO: A fragment at m/z = 139 (169 - 30) may also be present due to the loss of NO. youtube.com

The base peak in the spectrum is often the [M-46]⁺ fragment, as the resulting cation can be resonance-stabilized. The subsequent fragmentation of the [C₇H₇S]⁺ ion (m/z 123) would likely involve the characteristic fragmentation of the thiophene ring structure.

The predicted major ions in the mass spectrum of this compound are summarized in the table below.

| m/z Value | Ion Identity/Fragment Lost | Predicted Intensity | Reference |

| 169 | [C₇H₇NO₂S]⁺ (Molecular Ion) | Medium | biosynth.comsigmaaldrich.com |

| 139 | [M - NO]⁺ | Low to Medium | youtube.com |

| 123 | [M - NO₂]⁺ | High (often Base Peak) | youtube.com |

| 77 | [C₆H₅]⁺ (Phenyl fragment, if rearrangement occurs) or other smaller fragments | Variable | youtube.com |

| 46 | [NO₂]⁺ | Variable | youtube.com |

| 30 | [NO]⁺ | Variable | youtube.com |

This detailed analysis from IR and MS data provides a comprehensive structural characterization of this compound, confirming the presence of key functional groups and predicting its behavior upon ionization.

Computational and Theoretical Studies on 2 2 Nitroprop 1 Enyl Thiophene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural properties of 2-(2-nitroprop-1-enyl)thiophene.

Geometry Optimization and Electronic Structure Determination

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, corresponding to the minimum energy on the potential energy surface. Experimental crystal structure data confirms that the molecule typically adopts an E conformation around the C=C double bond. nih.govresearchgate.net The thiophene (B33073) ring is planar, and the nitropropenyl side chain is nearly coplanar with the ring, which allows for extended π-conjugation. nih.govresearchgate.net

Theoretical calculations using methods like DFT with basis sets such as 6-311G can accurately predict key geometric parameters. chemicalpapers.comresearchgate.net For instance, the torsion angle between the thiophene ring and the vinyl group is calculated to be close to 180°, consistent with the experimentally determined value of -177.7(3)°. nih.gov Such calculations provide detailed insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and electronic properties.

The electronic structure of thiophene and its derivatives is characterized by a π-electron system. ias.ac.in The presence of the electron-withdrawing nitro group and the π-conjugated system significantly influences the electron distribution across the molecule. rsc.org This charge distribution is fundamental to the molecule's reactivity and intermolecular interactions.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₇NO₂S |

| Molecular Weight | 169.20 |

| Crystal System | Monoclinic |

| C2=C3—C4—C5 Torsion Angle | 177.71 (3)° |

| C6—H6···O2 Hydrogen Bond Length | 3.511 (5) Å |

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Vibrational frequency analysis is a computational technique used to predict the infrared (IR) and Raman spectra of a molecule. These calculations identify the normal modes of vibration, each corresponding to a specific frequency. dergipark.org.tr For this compound, these analyses can distinguish characteristic vibrations of the thiophene ring, the nitro group (NO₂), and the propenyl chain.

DFT calculations have been successfully used to predict the vibrational spectra of similar molecules like 2-(2-nitrovinyl)thiophene (B151962). chemicalpapers.comresearchgate.net Key vibrational modes include:

Thiophene Ring Vibrations : C-H stretching vibrations typically appear in the 3100–3000 cm⁻¹ region. globalresearchonline.net The C=C and C-C stretching vibrations within the five-membered ring are found in the 1600–1350 cm⁻¹ range. globalresearchonline.netiosrjournals.org

Nitro Group Vibrations : The asymmetric and symmetric stretching modes of the NO₂ group are strong indicators and typically appear around 1560 cm⁻¹ and 1350 cm⁻¹, respectively. globalresearchonline.net

C=C and C-N Stretching : The stretching of the vinyl C=C bond and the C-N bond also give rise to characteristic peaks in the spectrum.

These theoretical predictions are crucial for interpreting experimental spectra and confirming the molecular structure. Furthermore, time-dependent DFT (TD-DFT) calculations can predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. jchps.comresearchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| C-H (Thiophene) | Stretching | 3250 - 3100 |

| C=C (Ring) | Stretching | 1590 - 1400 |

| NO₂ | Asymmetric Stretching | ~1560 |

| NO₂ | Symmetric Stretching | ~1350 |

| C-S (Ring) | Stretching | 850 - 640 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

For this compound, the HOMO is typically localized over the π-system of the thiophene ring and the vinyl group, while the LUMO is often centered on the electron-withdrawing nitrovinyl moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. chemicalpapers.com A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and potential for use in optoelectronic applications. chemicalpapers.comresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. dergipark.org.tr This analysis affirms that charge transfer occurs within the molecule, which is a key aspect of its reactivity profile. chemicalpapers.comresearchgate.net

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

Reaction Mechanism Investigations

Computational chemistry is a vital tool for investigating the mechanisms of chemical reactions involving nitroalkenes like this compound.

Computational Elucidation of Reaction Pathways and Transition States

Theoretical calculations can map out the entire potential energy surface for a chemical reaction, allowing for the detailed elucidation of reaction pathways. mdpi.com This involves identifying reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them. arxiv.org A transition state is the highest energy point along the reaction coordinate and its structure provides insight into the bond-breaking and bond-forming processes.

For reactions involving nitroalkenes, such as [3+2] cycloadditions or Michael additions, DFT calculations can determine whether a reaction proceeds through a concerted (single-step) or a stepwise mechanism involving zwitterionic or radical intermediates. mdpi.comnih.govmdpi.com For example, studies on similar systems have used DFT to explore the polar, single-step mechanisms of cycloaddition reactions. nih.gov The geometry of the calculated transition state reveals the degree of synchronicity in bond formation. arxiv.org

Energy Profiles and Thermodynamic Considerations of Transformations

Once the critical points (reactants, transition states, intermediates, products) on the potential energy surface are located, their energies can be calculated to construct a reaction energy profile. This profile provides quantitative data on the thermodynamics and kinetics of the transformation.

The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. mdpi.com Computational methods can accurately predict these barriers, helping to understand why certain reaction pathways are favored over others. mdpi.com For example, in cycloaddition reactions, calculations can explain the observed regioselectivity and stereoselectivity by comparing the activation energies of competing pathways. nih.gov

Applications As a Versatile Synthetic Building Block and Research Tool

Precursor for the Synthesis of Diverse Organic Molecules

2-(2-Nitroprop-1-enyl)thiophene serves as a crucial starting material in the synthesis of a wide range of organic molecules. researchgate.net Nitroalkenes, in general, are recognized as important organic intermediates because they can be transformed into various synthetically useful nitrogen- and oxygen-containing functional groups, such as amines, aldehydes, and carboxylic acids. researchgate.net The presence of the thiophene (B33073) ring, a significant heterocyclic motif in medicinal chemistry, further enhances its synthetic potential. wikipedia.orgderpharmachemica.com Thiophenes are key building blocks in many pharmaceuticals and agrochemicals. wikipedia.org

A notable synthesis involving a related compound, 2-(2-nitrovinyl)thiophene (B151962), demonstrates the conversion to 2-(2-thienyl)ethylamine through reduction. google.com This transformation highlights the utility of the nitroalkene group as a masked amino group, a common strategy in organic synthesis. The synthesis of this compound itself can be achieved through the reaction of thiophene-2-carbaldehyde (B41791) with nitroethane in the presence of a base like butylamine (B146782). researchgate.net This reaction is a variant of the Henry condensation, a classic method for forming carbon-carbon bonds. wikipedia.org

The structure of this compound, featuring both a thiophene ring and a nitroalkene group, makes it an ideal precursor for constructing more complex heterocyclic and polyfunctional systems. The thiophene ring is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities. derpharmachemica.comresearchgate.net The nitroalkene moiety provides a reactive handle for further chemical modifications and cyclization reactions, enabling the synthesis of fused ring systems and other intricate molecular architectures.

The synthesis of specialized thiophenes can be achieved through various methods, including the Paal-Knorr synthesis, the Gewald reaction, and the Hinsberg synthesis. rroij.com These methods often involve the reaction of dicarbonyl compounds or their equivalents with sulfurizing agents. rroij.com The reactivity of the nitroalkene in this compound allows for its participation in cycloaddition reactions and other transformations to build diverse heterocyclic frameworks.

The use of nitroalkenes like this compound has contributed to the development of new synthetic methodologies. For instance, the discovery of a nitrodealumination reaction provides a novel way to introduce nitro groups onto olefins. dtic.mil The development of new nitrating agents and reactions like nitrodesilylation has opened up pathways for the synthesis of acid-sensitive nitramines and other energetic materials. dtic.mil The versatility of nitroalkenes as synthetic intermediates continues to drive the exploration of new reactions and synthetic strategies.

Facilitation of Mechanistic Investigations in Organic Reactions

The well-defined structure and reactivity of this compound and related nitroalkenes make them useful probes for studying the mechanisms of organic reactions. For example, mechanistic studies of multicomponent reactions involving aldehydes, amines, and other nucleophiles have been facilitated by the use of similar unsaturated systems. rsc.org The investigation of reaction pathways, such as those in the formation of complex heterocyclic products, often relies on the systematic variation of substrates like this compound to understand the influence of electronic and steric factors on the reaction outcome.

Intermediate in Complex Chemical Synthesis Chains

Due to its versatile reactivity, this compound can serve as a key intermediate in multi-step synthetic sequences. researchgate.net Its ability to be converted into various functional groups allows it to be a nodal point in a synthetic route, from which multiple pathways can diverge to create a library of related compounds. For example, the reduction of the nitro group to an amine, as seen with the related 2-(2-nitrovinyl)thiophene, provides a precursor for the synthesis of compounds like ticlopidine. google.com This highlights its role as a critical building block in the synthesis of pharmaceutically relevant molecules. The development of one-pot sequential syntheses for complex molecules like tetrasubstituted thiophenes further underscores the importance of versatile intermediates. nih.gov

Future Research Directions and Perspectives

Development of More Sustainable and Green Synthetic Methods

The principles of green chemistry are increasingly pivotal in modern organic synthesis. ursinus.edumdpi.com Future research will undoubtedly focus on developing more environmentally benign methods for the preparation of 2-(2-nitroprop-1-enyl)thiophene. This includes the exploration of solvent-free reaction conditions, the use of renewable starting materials, and the development of catalytic systems that minimize waste and energy consumption. mdpi.com For instance, moving away from traditional methods that may involve harsh reagents and stoichiometric waste is a key objective. ursinus.eduursinus.edu

One promising avenue is the use of "on water" reactions, which can offer high diastereoselectivity and environmentally friendly conditions for reactions involving nitroalkenes. rsc.org Another approach is the development of catalytic transfer hydrogenation methods, which utilize milder conditions and reduce the generation of metal salt waste compared to traditional reduction techniques for nitroalkenes. ursinus.eduursinus.edu The goal is to devise synthetic routes that are not only efficient and high-yielding but also adhere to the twelve principles of green chemistry, ensuring a lower environmental impact. mdpi.com

Exploration of Novel Reactivity Modes and Transformations

The electron-deficient nature of the nitroalkene group in this compound makes it a highly versatile Michael acceptor. Future research should aim to uncover novel reactivity modes and transformations beyond its established reactions. This includes exploring its participation in various cycloaddition reactions, asymmetric conjugate additions, and domino or tandem reaction sequences to construct complex molecular architectures.

The asymmetric organocatalyzed conjugate addition of carbon nucleophiles to nitroalkenes is a well-established and powerful tool for creating carbon-carbon bonds. mdpi.com Further exploration of different classes of nucleophiles and chiral organocatalysts could lead to the synthesis of a wide array of enantioenriched thiophene (B33073) derivatives. Additionally, investigating the reactivity of the thiophene ring itself, in concert with the nitroalkene functionality, could unveil unique and synthetically useful transformations.

In-depth Mechanistic Investigations Using Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new reactions. Future research should employ a combination of advanced spectroscopic techniques (such as in-situ NMR and IR spectroscopy) and computational methods to elucidate the intricate details of reactions involving this compound.

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and reaction pathways of thiophene derivatives. rsc.orgrsc.org By modeling transition states and reaction intermediates, researchers can gain a deeper understanding of the factors that govern selectivity and reactivity. frontiersin.org This knowledge can then be used to predict the outcomes of new reactions and to design more efficient catalytic systems.

Computational Design and Prediction of Novel Derivatives and Their Reactivity

The power of computational chemistry extends beyond mechanistic studies to the in-silico design and prediction of novel derivatives of this compound with tailored properties and reactivity. frontiersin.org By systematically modifying the substituents on the thiophene ring or the nitroalkene moiety, it is possible to create virtual libraries of new compounds and computationally screen them for desired electronic and steric properties. rsc.orgnih.gov

Quantum chemical calculations can be used to predict the reactivity of these novel derivatives, guiding synthetic efforts towards the most promising candidates. rsc.orgfrontiersin.org This computational-led approach can significantly accelerate the discovery of new molecules with interesting biological activities or material properties, saving time and resources in the laboratory. The insights gained from these computational studies can offer valuable guidance for the rational design of more potent and selective derivatives. rsc.org

Integration into Multicomponent Reaction Sequences and Flow Chemistry Applications

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. Future research should focus on integrating this compound into novel MCR sequences to rapidly generate molecular complexity.

Furthermore, the adoption of flow chemistry represents a significant advancement in chemical synthesis, offering benefits such as improved safety, better process control, and scalability. unicam.it The development of continuous-flow processes for the synthesis and subsequent transformations of this compound is a key area for future exploration. rsc.org Flow chemistry can be particularly advantageous for reactions involving nitroalkenes, allowing for precise control of reaction parameters and potentially enabling the use of highly reactive intermediates. rsc.orgresearchgate.net The integration of this compound into flow-based synthetic platforms, potentially coupled with immobilized catalysts or reagents, will be a significant step towards more efficient and sustainable chemical manufacturing. unicam.itthieme-connect.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.